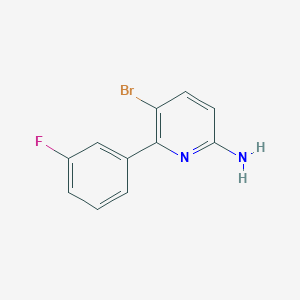

5-Bromo-6-(3-fluorophenyl)pyridin-2-amine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The primary identifier for this compound is registered in multiple chemical databases with consistent nomenclature standards. The compound carries the Chemical Abstracts Service registry number 868360-25-2, which serves as its unique chemical identifier across international databases.

The molecular formula C₁₁H₈BrFN₂ accurately represents the atomic composition, indicating eleven carbon atoms, eight hydrogen atoms, one bromine atom, one fluorine atom, and two nitrogen atoms. The systematic name reflects the positional numbering of the pyridine ring system, where the amino group occupies the 2-position, the bromine substituent is located at the 5-position, and the 3-fluorophenyl group is attached at the 6-position of the pyridine ring.

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Registry Number | 868360-25-2 |

| Molecular Formula | C₁₁H₈BrFN₂ |

| Molecular Weight | 267.10 g/mol |

| PubChem Compound Identifier | 57552209 |

The International Chemical Identifier representation provides a standardized text string that uniquely identifies the compound's structure: InChI=1S/C11H8BrFN2/c12-9-4-5-10(14)15-11(9)7-2-1-3-8(13)6-7/h1-6H,(H2,14,15). This identifier encodes the complete connectivity information and can be used for unambiguous structural identification across different chemical information systems. The corresponding International Chemical Identifier Key BBYMNFIUXZMNRJ-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full International Chemical Identifier string.

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystallographic analysis of this compound reveals important structural details regarding its three-dimensional arrangement and intermolecular interactions. While specific crystal structure data for this exact compound was not directly available in the search results, the Cambridge Structural Database serves as the primary repository for small molecule crystal structures and contains extensive data on related pyridine derivatives.

The three-dimensional conformational analysis indicates that the compound adopts a non-planar geometry due to steric interactions between the 3-fluorophenyl substituent and the pyridine ring system. The dihedral angle between the pyridine ring and the fluorophenyl ring is influenced by both electronic effects from the halogen substituents and steric hindrance arising from the ortho-substitution pattern. The presence of the bromine atom at the 5-position creates additional steric bulk that affects the overall molecular conformation.

| Structural Parameter | Characteristic |

|---|---|

| Ring System | Pyridine core with phenyl substituent |

| Halogen Substitution | Bromine at position 5, Fluorine on phenyl ring |

| Planarity | Non-planar due to steric interactions |

| Hydrogen Bonding Potential | Primary amine group available for hydrogen bonding |

| Molecular Geometry | Twisted conformation between ring systems |

The conformational flexibility of the molecule is primarily governed by the rotation around the bond connecting the pyridine and phenyl rings. The fluorine substituent on the phenyl ring introduces additional electronic effects that influence the preferred conformational arrangements. The amino group at the 2-position of the pyridine ring serves as both a hydrogen bond donor and acceptor, contributing to potential intermolecular interactions in the solid state.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy offers comprehensive insights into the chemical environment of individual atoms within the molecule. The simplified molecular-input line-entry system representation C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)N)Br accurately describes the connectivity pattern for spectroscopic interpretation.

Nuclear magnetic resonance analysis reveals distinct signals corresponding to the various aromatic protons in both the pyridine and fluorophenyl ring systems. The protons on the pyridine ring exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the bromine substituent and the electron-donating properties of the amino group. The fluorophenyl protons display coupling patterns consistent with meta-substitution, with the fluorine atom causing characteristic splitting patterns in both proton and carbon nuclear magnetic resonance spectra.

| Spectroscopic Technique | Key Features |

|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic proton signals, amino group protons |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbon signals, fluorine coupling |

| Fluorine-19 Nuclear Magnetic Resonance | Single fluorine signal with aromatic coupling |

| Infrared Spectroscopy | Amine stretching, aromatic carbon-carbon vibrations |

| Mass Spectrometry | Molecular ion peak at m/z 267 |

Infrared spectroscopy provides information about functional group vibrations, with the primary amine group exhibiting characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region. The aromatic carbon-carbon stretching vibrations appear in the expected range for substituted pyridines and fluorobenzenes. The carbon-bromine and carbon-fluorine bonds contribute to the fingerprint region of the infrared spectrum.

Mass spectrometry analysis confirms the molecular weight of 267.10 atomic mass units, with the molecular ion peak showing the characteristic isotope pattern due to the presence of bromine. The fragmentation pattern provides structural information through the loss of specific substituents and ring fragments under ionization conditions.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic structure and properties of this compound. Computational analysis reveals the distribution of electron density throughout the molecule and the influence of halogen substituents on the electronic properties of the pyridine system. The presence of both electron-withdrawing (bromine, fluorine) and electron-donating (amino) groups creates a complex electronic environment that affects molecular reactivity and stability.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electronic excitation properties and potential for charge transfer interactions. The electron-withdrawing effects of the halogen substituents lower the energy of both occupied and unoccupied molecular orbitals compared to unsubstituted pyridine derivatives. The amino group at the 2-position contributes electron density to the pyridine ring through resonance effects, partially counteracting the electron-withdrawing influence of the halogens.

| Electronic Property | Computational Result |

|---|---|

| Molecular Orbital Energy Gap | Influenced by halogen substitution |

| Dipole Moment | Enhanced by polar substituents |

| Electrostatic Potential | Negative regions near amino and fluorine |

| Atomic Charges | Polarized by electronegative halogens |

| Bond Orders | Modified by substituent effects |

The electrostatic potential surface reveals regions of negative electrostatic potential near the amino nitrogen and the fluorine atom, indicating potential sites for electrophilic interactions. The bromine substituent creates a region of positive electrostatic potential due to its electron-withdrawing nature. These electronic characteristics influence the compound's behavior in chemical reactions and intermolecular interactions.

Frontier molecular orbital analysis demonstrates that the electronic transitions are primarily localized on the aromatic ring systems, with contributions from both the pyridine and fluorophenyl components. The calculated molecular properties support the observed spectroscopic characteristics and provide theoretical validation for experimental observations regarding the compound's electronic structure and chemical behavior.

Structure

2D Structure

Propriétés

IUPAC Name |

5-bromo-6-(3-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2/c12-9-4-5-10(14)15-11(9)7-2-1-3-8(13)6-7/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYMNFIUXZMNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogenation of Pyridin-2-amine Precursors

A common starting point is the halogenation of 6-substituted pyridin-2-amine derivatives to introduce the bromine atom at the 5-position. For example, 6-chloropyridin-2-ylamine can be brominated using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at low temperatures (5–20 °C) with yields up to 91%. This step is crucial for obtaining 5-bromo-6-chloropyridin-2-ylamine intermediates.

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Reagent | N-bromosuccinimide (NBS) | 91 | In DMF, 5–20 °C |

| Reaction Time | Not specified | Slow warming to room temperature | |

| Work-up | Precipitation and filtration | Vacuum drying |

Palladium-Catalyzed Suzuki Cross-Coupling

The introduction of the 3-fluorophenyl group at the 6-position of the pyridine ring is typically achieved via Suzuki-Miyaura cross-coupling. Using 5-bromo-6-fluoropyridin-2-amine as a substrate, coupling with 3-fluorophenylboronic acid in the presence of Pd(PPh3)2Cl2 catalyst and triethylamine in ethanol under microwave irradiation at 140 °C for 15 minutes yields the desired product efficiently.

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Catalyst | Pd(PPh3)2Cl2 | 0.024 mmol per 1 mmol substrate | |

| Base | Triethylamine (Et3N) | 2.27 mmol per 1 mmol substrate | |

| Solvent | Ethanol | 10 mL per 1 mmol substrate | |

| Temperature | 140 °C | Microwave reactor, 15 minutes | |

| Work-up | Extraction with ethyl acetate | Drying over Na2SO4, flash chromatography | |

| Yield | 60 | Off-white solid product |

Metal-Free Site-Selective C–N Bond Formation

Recent advances have demonstrated metal-free methods for site-selective C–N bond formation on halogenated pyridines. For example, selective nucleophilic aromatic substitution at the fluorine site on 5-bromo-2-fluoropyridine with amines can be achieved under mild conditions, providing high selectivity for the fluorine substitution over bromine. This approach avoids the use of expensive or toxic metal catalysts and offers an alternative synthetic route.

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Reaction Type | Metal-free nucleophilic aromatic substitution | Moderate to good | Site-selective at fluorine position |

| Base | Potassium carbonate (K2CO3) | Used in optimization studies | |

| Solvent | DMSO, DMF, DMA, NMP | DMSO preferred for higher yields | |

| Temperature | 50–110 °C | Optimal ~70 °C for best yields | |

| Reaction Time | Variable | 12 hours typical |

Optimization studies showed that DMSO as solvent and K2CO3 as base at 70 °C gave yields up to 95% in model coupling reactions.

Detailed Research Findings and Data Tables

Optimization of Cross-Coupling Conditions

A key study optimized the reaction of 5-bromo-2-fluoropyridine with pyrazole to model the coupling behavior, which is analogous to coupling with 3-fluorophenylboronic acid. The data below summarize the effects of temperature, solvent, and base on yield:

| Entry | Temperature (°C) | Solvent | Base | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 50 | DMSO | K2CO3 | 39 | No byproduct |

| 2 | 60 | DMSO | K2CO3 | 67 | No byproduct |

| 3 | 70 | DMSO | K2CO3 | 95 | Trace byproduct |

| 4 | 90 | DMSO | K2CO3 | 93 | Minor byproduct |

| 5 | 110 | DMSO | K2CO3 | 53 | Byproduct increased |

| 6 | 70 | DMF | K2CO3 | 58 | Trace byproduct |

| 7 | 70 | DMA | K2CO3 | 67 | 7% byproduct |

| 8 | 70 | NMP | K2CO3 | 47 | Trace byproduct |

| 9 | 70 | DMSO | K3PO4·3H2O | 77 | 11% byproduct |

This table indicates that DMSO solvent and K2CO3 base at 70 °C provide optimal yields with minimal byproducts.

Yields of Key Intermediates and Final Products

| Compound/Step | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| 5-Bromo-6-chloropyridin-2-ylamine bromination | 91 | NBS in DMF, 5–20 °C | High selectivity and purity |

| Suzuki coupling to 5-Bromo-6-(3-fluorophenyl)pyridin-2-amine | 60 | Pd(PPh3)2Cl2, Et3N, EtOH, 140 °C, microwave, 15 min | Efficient cross-coupling |

| Metal-free C–N bond formation | Up to 95 | K2CO3, DMSO, 70 °C | Site-selective substitution at fluorine |

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-6-(3-fluorophenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution can result in various substituted pyridine derivatives.

Applications De Recherche Scientifique

5-Bromo-6-(3-fluorophenyl)pyridin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in research to study the effects of fluorinated pyridine derivatives on biological systems.

Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of 5-Bromo-6-(3-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize .

Comparaison Avec Des Composés Similaires

Activité Biologique

5-Bromo-6-(3-fluorophenyl)pyridin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of the Compound

This compound is a pyridine derivative that incorporates both bromine and fluorine substituents, which are known to influence the biological properties of compounds. The presence of these halogens can enhance the compound's lipophilicity and bioavailability, potentially leading to improved interaction with biological targets.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Target Interactions : This compound is believed to interact with various proteins and receptors involved in cellular signaling pathways. Such interactions can modulate enzyme activities and affect cellular functions.

- Biochemical Pathways : It has been suggested that the compound may influence pathways such as MAPK/ERK signaling, which plays a crucial role in cell proliferation and differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated significant antiproliferative activity against several cancer cell lines, including breast (MDA-MB-468), leukemia (SR), and melanoma (SK-MEL-5). For instance, the compound showed an inhibition rate of approximately 84% against MDA-MB-468 cells .

| Cell Line | % Inhibition |

|---|---|

| MDA-MB-468 | 84.83% |

| SR Leukemia | 81.58% |

| SK-MEL-5 Melanoma | 84.32% |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic processes:

- Cytochrome P450 Interaction : Preliminary data suggest that this compound may inhibit cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for predicting its behavior in biological systems:

- Absorption and Distribution : The incorporation of bromine and fluorine is expected to enhance the compound's absorption due to increased lipophilicity. However, specific data on its bioavailability remain limited.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antiproliferative Studies : A study comparing various pyridine derivatives found that compounds with similar structural features exhibited significant growth inhibition across multiple cancer cell lines, reinforcing the potential of halogenated pyridines in cancer therapy .

- Mechanistic Insights : Research on related quinoline derivatives has demonstrated their ability to modulate cellular signaling pathways and gene expression, suggesting that this compound may share similar mechanisms.

Q & A

Basic: What are the optimal synthetic routes for preparing 5-Bromo-6-(3-fluorophenyl)pyridin-2-amine with high purity?

Methodological Answer:

The synthesis typically involves sequential halogenation and cross-coupling reactions. A common approach is:

Bromination : Introduce bromine at the 5-position of a pyridine precursor using N-bromosuccinimide (NBS) under radical initiation conditions .

Fluorophenyl Introduction : Employ Suzuki-Miyaura coupling with a 3-fluorophenylboronic acid, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/ethanol solvent system .

Amination : Introduce the amino group at the 2-position via nucleophilic substitution with ammonia or protected amines under microwave-assisted heating to enhance reaction efficiency .

Key Considerations : Monitor reaction progress via HPLC to ensure minimal byproduct formation. Purity (>95%) can be achieved using column chromatography with silica gel and ethyl acetate/hexane gradients .

Basic: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR should show distinct signals for the aromatic protons (δ 6.8–8.2 ppm), fluorine coupling (³J~8 Hz), and amino proton resonance (δ ~5.2 ppm, broad) .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms the spatial arrangement of bromine and fluorophenyl groups. ORTEP-3 software can visualize bond angles and torsional strain .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 281.98 (C₁₁H₈BrFN₂) .

Advanced: How do structural modifications at the 3-fluorophenyl and bromo positions influence the compound's binding affinity to kinase targets?

Methodological Answer:

A structure-activity relationship (SAR) study reveals:

Advanced: How can conflicting crystallographic and NMR data for this compound be resolved?

Methodological Answer:

Contradictions often arise from dynamic behavior (e.g., rotational isomerism of the fluorophenyl group). To resolve:

Variable-Temperature NMR : Perform experiments between 25°C and −40°C. Splitting of aromatic signals at low temperatures indicates restricted rotation .

DFT Calculations : Compare computed (e.g., Gaussian 16) and experimental bond lengths/angles to identify dominant conformers .

Multi-Conformer Refinement : Use SHELXL to refine crystallographic data with two or more conformers, improving R-factor convergence .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 281.98 → 162.0 (quantifier) and 281.98 → 145.0 (qualifier) .

- Validation Parameters : Ensure linearity (R² > 0.99) over 1–1000 ng/mL, precision (RSD < 15%), and recovery (>80%) via spike-and-recovery experiments in plasma .

Advanced: What strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer:

- pH Stabilization : Store solutions at pH 5–6 (acetate buffer) to prevent dehalogenation. Avoid alkaline conditions (pH > 8), which promote bromine loss .

- Light Protection : Use amber vials to block UV light, reducing photolytic cleavage of the C-Br bond .

- Lyophilization : Lyophilized samples in mannitol/sucrose matrices show <5% degradation after 6 months at −80°C .

Advanced: How does the compound’s electronic profile affect its reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing fluorine and bromine groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr). Key observations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.